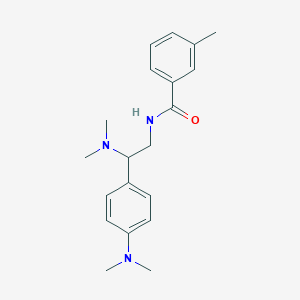

N-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-3-methylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-3-methylbenzamide is a compound used in scientific research for its potential therapeutic applications. This compound is also known as DMXAA, ASA404, and Vadimezan. DMXAA was first discovered in the late 1990s and has since been studied extensively for its potential anticancer properties.

Aplicaciones Científicas De Investigación

Synthetic Opioid Analysis

Research has focused on synthetic opioids, including derivatives similar to N-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-3-methylbenzamide, highlighting their development and implications for forensic analysis. Elliott, Brandt, and Smith (2016) discuss the synthetic opioid U-47700, noting its analgesic properties and morphine-like behavioral features in mice. This study emphasizes the challenges posed by new psychoactive substances (NPS) for policymakers, clinicians, and law enforcement worldwide (Elliott, Brandt, & Smith, 2016).

Alzheimer's Disease Research

Shoghi-Jadid et al. (2002) utilized a radiofluorinated derivative similar in structure to N-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-3-methylbenzamide for positron emission tomography (PET) imaging to localize neurofibrillary tangles and beta-amyloid plaques in living Alzheimer's disease patients. This study showcases the compound's utility in noninvasive techniques for monitoring disease progression and assisting in the development of treatments (Shoghi-Jadid et al., 2002).

Cancer Research

In the realm of oncology, Rodrigues et al. (2016) designed and synthesized a series of N-acylhydrazone (NAH) derivatives, including compounds structurally related to N-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-3-methylbenzamide, as potent histone deacetylase (HDAC) 6/8 dual inhibitors. These compounds show promise in cancer treatment by inducing cell cycle arrest and apoptosis through caspase activation, highlighting the potential of such compounds in molecular therapies for cancer (Rodrigues et al., 2016).

Propiedades

IUPAC Name |

N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-3-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N3O/c1-15-7-6-8-17(13-15)20(24)21-14-19(23(4)5)16-9-11-18(12-10-16)22(2)3/h6-13,19H,14H2,1-5H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMPWZZFHPQVAQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NCC(C2=CC=C(C=C2)N(C)C)N(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-3-methylbenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1'-(4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carbonyl)-[1,4'-bipiperidine]-4'-carboxamide](/img/structure/B2961281.png)

![3-Cyclopropyl-1-{1-[2-(2-oxo-1,3-oxazolidin-3-yl)acetyl]piperidin-4-yl}imidazolidine-2,4-dione](/img/structure/B2961282.png)

![6-(4-Chlorophenyl)-2-[1-(1,3-thiazole-4-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2961285.png)

![ethyl 4-{[1,3-dimethyl-2,6-dioxo-7-(2-oxo-2-phenylethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate](/img/structure/B2961294.png)

![1-Methyl-3-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidine-1-carbonyl)-1,2-dihydropyridin-2-one](/img/structure/B2961296.png)

![1-[3-(3-Fluorophenyl)-5-(4-fluorophenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2961297.png)

![3-(3-chloro-4-methoxyphenyl)-8-fluoro-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2961303.png)